molecular formula C12H7Cl2N3O3 B5627763 2-chloro-N-(5-chloropyridin-2-yl)-5-nitrobenzamide

2-chloro-N-(5-chloropyridin-2-yl)-5-nitrobenzamide

Cat. No.: B5627763
M. Wt: 312.10 g/mol
InChI Key: FLZGVZJYGMRJKZ-UHFFFAOYSA-N
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Description

2-chloro-N-(5-chloropyridin-2-yl)-5-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a nitro group, and a pyridinyl group attached to the benzamide core

Future Directions

The future directions for research on 2-chloro-N-(5-chloro-2-pyridinyl)-5-nitrobenzamide would depend on its potential applications. These could include use as a pharmaceutical intermediate, a research tool in chemistry or biology, or a component in materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloropyridin-2-yl)-5-nitrobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-chloropyridin-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dichloromethane under reflux conditions. The resulting intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the desired position on the benzamide ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloropyridin-2-yl)-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-chloro-N-(5-chloropyridin-2-yl)-5-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(5-chloropyridin-2-yl)-5-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloropyridin-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and pyridinyl groups contribute to the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-chloropyridin-2-yl)acetamide
  • 2-chloro-N-(5-chloropyridin-2-yl)propanamide
  • 2-chloro-N-(5-chloropyridin-2-yl)carbamothioyl)benzamide

Uniqueness

2-chloro-N-(5-chloropyridin-2-yl)-5-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-N-(5-chloropyridin-2-yl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O3/c13-7-1-4-11(15-6-7)16-12(18)9-5-8(17(19)20)2-3-10(9)14/h1-6H,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZGVZJYGMRJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=NC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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